LnNiCo alloys are a class of intermetallic compounds where Lanthanum (Ln) can be substituted by other rare earth elements like Cerium (Ce), Neodymium (Nd), etc. The most common variant, however, is LaNi₅CoSn (Lanthanum Nickel5 Cobalt Silicon), where the ratio of Nickel (Ni) to Cobalt (Co) is typically 5:1 []. These alloys are typically man-made in laboratories and are not found naturally. Their significance lies in their potential to contribute to the development of a hydrogen economy by providing a safe and efficient way to store hydrogen fuel.
LnNiCo alloys possess a complex crystal structure. LaNi₅CoSn, for instance, crystallizes in the CaCu₅ structure type, which belongs to the hexagonal P6₃/mmc space group. This structure features layers of La and Co atoms stacked alternately, with Ni and Sn atoms occupying specific interstitial sites within the layers. The specific arrangement of these elements allows for hydrogen atoms to be reversibly absorbed into the lattice structure at specific sites.
There are two main reactions of interest for LnNiCo alloys:
The absorption of hydrogen gas by the alloy is an exothermic reaction, meaning it releases heat. The reaction can be represented by the following equation for LaNi₅CoSn:
LaNi₅CoSn + xH₂ ↔ LaNi₅CoSnHₓ (x ≤ 6.6) []
where x represents the number of hydrogen atoms absorbed per formula unit of the alloy. The maximum hydrogen absorption capacity of LaNi₅CoSn is around 6.6 wt% at moderate pressures and room temperature [].
Desorption is the reverse reaction, where hydrogen gas is released from the alloy. It is an endothermic reaction, requiring heat input. The equation is essentially the reverse of the absorption reaction:
LaNi₅CoSnHₓ ↔ LaNi₅CoSn + xH₂ (x ≤ 6.6) []
The absorption and desorption processes are influenced by factors like temperature and pressure. Higher temperatures generally favor desorption, while lower temperatures promote absorption [].
The reversible absorption and desorption of hydrogen in LnNiCo alloys occur through a mechanism involving the filling of interstitial sites within the crystal lattice. The size and electronic configuration of these sites determine the strength with which hydrogen atoms are bound to the metal atoms. The specific mechanism involves weakening the H-H bond in hydrogen gas and allowing the individual hydrogen atoms to occupy the interstitial sites within the alloy structure.
While LnNiCo alloys are generally considered stable, some safety concerns exist:
One of the most promising research areas for LnNiCo alloys is hydrogen storage. Hydrogen is a clean and efficient energy carrier, but its storage remains a challenge. LnNiCo alloys exhibit high capacity for hydrogen absorption, making them potential candidates for hydrogen storage materials []. Research focuses on optimizing the absorption capacity and kinetics of these alloys for practical applications in fuel cells and other hydrogen-based technologies [].
Here's why LnNiCo alloys are attractive for hydrogen storage:
LnNiCo alloys are also being investigated as potential cathode materials for SOFCs. SOFCs are a type of fuel cell that operates at high temperatures and can efficiently convert chemical energy into electricity. Here's what makes LnNiCo alloys interesting for SOFCs:
Research in this area focuses on improving the: